REACTION_SMILES
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[Br:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19].[CH3:1][c:2]1[nH:3][cH:4][cH:5][c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH2:20]>>[CH3:1][c:2]1[nH:3][c:4]([Br:12])[cH:5][c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(Br)[nH]c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |